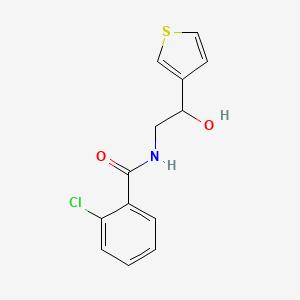
6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that belongs to the quinoline family. It is commonly referred to as CMPSQ and has been extensively studied for its potential use as an anticancer agent.
Mechanism of Action
The exact mechanism of action of CMPSQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. CMPSQ has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division. CMPSQ has also been shown to induce the generation of reactive oxygen species, which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
CMPSQ has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, CMPSQ has been shown to inhibit the activity of several enzymes that are involved in cellular metabolism and signaling pathways. CMPSQ has also been shown to induce changes in gene expression and alter the levels of various proteins in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMPSQ in lab experiments is its potent cytotoxicity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapies. However, CMPSQ also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
Future Directions
There are several future directions for research on CMPSQ. One area of focus is the development of more potent derivatives of the compound that have improved solubility and selectivity for cancer cells. Another area of focus is the investigation of the potential use of CMPSQ in combination with other anticancer agents to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CMPSQ and its effects on cellular metabolism and signaling pathways.
Synthesis Methods
The synthesis of CMPSQ involves several steps, including the reaction of 4-methylpiperazine with 6-chloro-3-nitroquinoline, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with 4-methylbenzenesulfonyl chloride to obtain CMPSQ. The synthesis of CMPSQ has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of the compound.
Scientific Research Applications
CMPSQ has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that CMPSQ exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. CMPSQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-3-6-17(7-4-15)28(26,27)20-14-23-19-8-5-16(22)13-18(19)21(20)25-11-9-24(2)10-12-25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFGIKWLNXPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

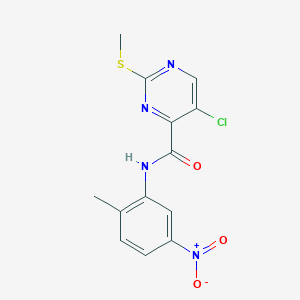
![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)
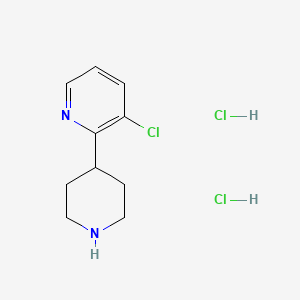
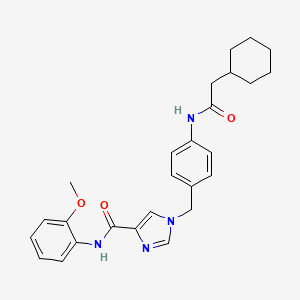
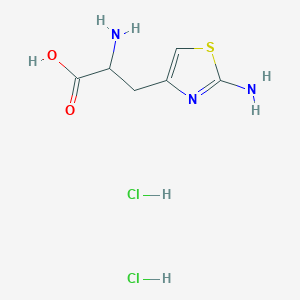
![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)
![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)
